2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline is a chemical compound notable for its potential biological activity and various applications in scientific research. Its structure features a piperidine ring substituted with dimethyl groups, an ethoxy linker, and an aniline moiety, which contribute to its unique properties. The compound is identified by the chemical formula CHNO and has a CAS number of 919036-85-4.
The synthesis of 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline typically involves several key steps:
The optimization of these steps may involve the use of catalysts and specific reaction conditions to enhance yield and purity.
The synthesis may require careful control of temperature, pressure, and reaction time to ensure high yields. Common reagents include methyl iodide for dimethylation and various coupling agents for the final step .
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline can participate in various chemical reactions:
These reactions typically require specific solvents and controlled environments to achieve desired outcomes .
Reactions are often facilitated by acidic or basic conditions, with temperature control being crucial for optimizing yields and selectivity.
The mechanism of action for 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are needed to elucidate the precise pathways involved in its action .
Relevant data on melting point, boiling point, and other specific properties may require experimental determination or further literature review .
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline has several applications in scientific research:
Piperidine derivatives constitute a cornerstone of modern medicinal chemistry, valued for their structural versatility and bioactivity. The scaffold's significance emerged in the mid-20th century with the development of meperidine (1940s), followed by fentanyl (1960s). Fentanyl’s synthesis exemplifies a modular approach: N-alkylation of piperidin-4-one, reductive amination, and acylation yield potent μ-opioid receptor (MOR) agonists [3]. This synthetic flexibility enabled systematic exploration of Structure-Activity Relationships (SAR), revealing that substitutions at the piperidine ring profoundly influence potency, selectivity, and pharmacokinetics. For instance, 3-methyl or 4-carboxymethyl groups enhance MOR affinity, while modifications to the N-phenethyl region (Region B in fentanyl analogues) modulate blood-brain barrier penetration [3]. The compound 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline exemplifies this evolution, incorporating 3,5-dimethylpiperidine—a strategy to optimize steric and electronic properties for targeted bioactivity. Its aniline-ether linkage diverges from classical 4-anilidopiperidine opioids, reflecting a shift towards hybrid pharmacophores aimed at multitarget engagement [3] [7].
Table 1: Key Piperidine-Derived Analgesics and Their Structural Features
Compound | Core Structure | Notable Modifications | Primary Target |
---|---|---|---|
Fentanyl | 4-Anilidopiperidine | Phenethyl (Region B), propionyl (Region D) | μ-Opioid Receptor (MOR) |
Carfentanil | 4-Anilidopiperidine | β-Methoxy substitution, phenyltetrazole | MOR |
Remifentanil | 4-Anilidopiperidine | Ester-linked propanoylamide | MOR (Ultrashort-acting) |
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline | Piperidine-ethoxyaniline | 3,5-Dimethylpiperidine, aniline-ether linker | Hybrid/Multitarget |
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline embodies the "linked" dual-pharmacophore strategy in multitarget analgesic (MTA) design. Unlike "fused" or "merged" ligands, linked MTAs connect distinct pharmacophoric units via spacers, preserving individual target engagement [3]. Here, the 3,5-dimethylpiperidine moiety may retain affinity for opioid receptors (evidenced by fentanyl SAR), while the 2-ethoxyaniline fragment could target non-opioid pathways—potentially imidazoline I₂ binding sites or adrenergic receptors, given structural parallels to idazoxan analogues [3] [7]. This bifurcated architecture aims to synergize MOR agonism with auxiliary mechanisms (e.g., neurotransmitter modulation) to circumvent tolerance or enhance neuropathic pain efficacy. The 3,5-dimethyl substitution likely augments metabolic stability and steric complementarity at opioid sites, as alkyl groups at these positions reduce susceptibility to cytochrome P450 oxidation and fine-tune receptor docking [3] [7].
The systematic name 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline adheres rigorously to IUPAC rules:
Alternative nomenclature systems diverge:
Table 2: Nomenclature Comparison for 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline
System | Name | Key Conventions Applied |
---|---|---|
IUPAC | 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline | Senior parent = aniline; alkoxy chain as substituent |
BAN | 3,5-Dimethyl-1-(2-anilinoethoxy)piperidine | Senior parent = piperidine; aniline as "anilino" prefix |
CAS | Piperidine, 1-[2-(2-aminophenoxy)ethyl]-3,5-dimethyl- | Parent = piperidine; substituents in inverted order |
The IUPAC name’s precision avoids ambiguity seen in common names (e.g., "3,5-dimethylpiperidinoethoxyaniline"), which omits locants and bond connectivity. SMILES notation (NC₁=CC=CC=C1OCCN1CC(C)CC(C)C1
) and molecular formula (C₁₅H₂₄N₂O) provide complementary descriptors essential for database indexing [1] [5]. The "N-" prefix in related compounds (e.g., N-methylpiperidines) explicitly denotes nitrogen-bound substituents, preventing confusion with carbon-chain isomers [8].
Key Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0